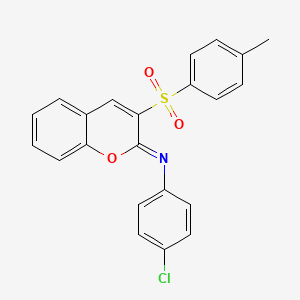

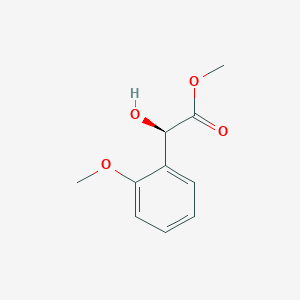

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as CTCA, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the family of chromene derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

科学的研究の応用

Antimicrobial Agents

Compounds derived from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines have been investigated for their antimicrobial activity. These compounds have shown promising results against gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Shriram H. Bairagi, A. Bhosale, M. Deodhar, 2009).

Corrosion Inhibition

The corrosion inhibition properties of synthesized compounds, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, on mild steel in acidic environments have been explored. These studies show that such compounds can serve as efficient corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).

Photocatalytic Applications

Research into the photocatalytic degradation of environmental pollutants, such as aniline derivatives, has demonstrated the effectiveness of ZnO supported on natural zeolite nanoparticles. This study underscores the potential of utilizing such catalysts for the eco-friendly removal of hazardous substances from the environment (Fereshteh Iazdani, Alireza Nezamzadeh-Ejhieh, 2021).

Greener Synthesis of 4H-Chromenes

The use of ZnO nanoparticles as catalysts for the assembly of densely functionalized 4H-chromenes in aqueous media represents a greener approach to chemical synthesis. This method emphasizes environmental sustainability by using water as the reaction medium and demonstrates the catalyst's recyclability, contributing to the principles of green chemistry (P. Ghosh, Asish R. Das, 2013).

特性

IUPAC Name |

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVJILPPMRWANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)

![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)